5-Chloro-3,6-dimethylpyridin-2-amine
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Overview
Description
5-Chloro-3,6-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylpyridin-2-amine typically involves the chlorination of 3,6-dimethylpyridin-2-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
3,6-dimethylpyridin-2-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylpyridin-2-amine, while oxidation may produce 5-chloro-3,6-dimethylpyridine-2-carboxylic acid.
Scientific Research Applications
5-Chloro-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with a fluorine atom instead of a methyl group.
5-Chloro-4,6-dimethylpyridin-2-amine: Another derivative with different positions of the methyl groups.
N,N-Dimethyl-2-pyridinamine: Lacks the chlorine atom but shares the dimethylamino group.
Uniqueness
5-Chloro-3,6-dimethylpyridin-2-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
InChI Key |
AKEMBQZLQWZLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)Cl |
Origin of Product |
United States |
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